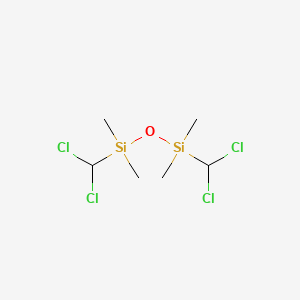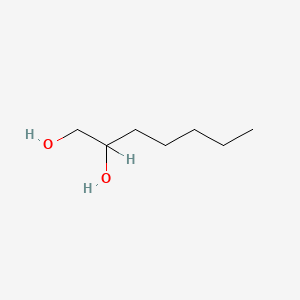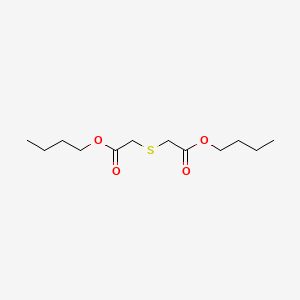
4-(Trifluoroacetyl)morpholine
Overview
Description
4-(Trifluoroacetyl)morpholine is a chemical compound with the linear formula C6H8F3NO2 . It has a molecular weight of 183.131 .
Molecular Structure Analysis
The molecular structure of 4-(Trifluoroacetyl)morpholine consists of a six-membered ring with the formula C4H9NO, where the oxygen and nitrogen atoms lie at positions 1 and 4, respectively . It contains a total of 20 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, 1 tertiary amide (aliphatic), and 1 ether (aliphatic) .Physical And Chemical Properties Analysis
4-(Trifluoroacetyl)morpholine is a liquid at room temperature . It has a density of 1.36 and a melting point of over 110 degrees Celsius .Scientific Research Applications
Chemical Synthesis
4-(Trifluoroacetyl)morpholine plays a role in chemical synthesis. For instance, it has been utilized in the one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles, offering moderate to excellent yields without the need for chromatographic purification or environmentally hazardous solvents (Zhou, Li, & Su, 2016). Similarly, morpholine triflate, a related compound, is employed as an efficient catalyst in the organocatalytic direct C3 alkenylation of indoles (Xiang, Zhang, Zhang, Cui, & Jiao, 2011).
Pharmaceutical Research
In pharmaceutical research, morpholine derivatives, including those related to 4-(Trifluoroacetyl)morpholine, have been explored for their potential as drug candidates. For example, compounds like 3-oxabicyclo[4.1.0]heptane, a non-nitrogen containing morpholine isostere, have been developed as inhibitors in the PI3K-AKT-mTOR pathway (Hobbs et al., 2019). Morpholine derivatives also exhibit activity against various fungi pathogenic to plants and animals (Polak, 1988).
Biodegradability and Toxicity Studies
Studies on the biodegradability and toxicity of morpholine derivatives have been conducted to understand their environmental impact and safety. A study on 4-benzyl-4-methylmorpholinium-based ionic liquids, which are related to 4-(Trifluoroacetyl)morpholine, revealed insights into their physicochemical properties, cytotoxicity, oral toxicity, and biodegradability (Pernak, Borucka, Walkiewicz, Markiewicz, Fochtman, Stolte, Steudte, & Stepnowski, 2011).
Safety and Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-morpholin-4-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPCRKXZUFAUIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337775 | |
| Record name | 4-(Trifluoroacetyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoroacetyl)morpholine | |
CAS RN |
360-95-2 | |
| Record name | 4-(Trifluoroacetyl)morpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30337775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 360-95-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















